2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrazine
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Overview
Description
2-[4-(Thiophene-2-sulfonyl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a piperazine moiety, which is further functionalized with a thiophene-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrazine typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is functionalized with a thiophene-2-sulfonyl group. This can be achieved through the reaction of piperazine with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrazine: The thiophene-2-sulfonyl piperazine is then coupled with a pyrazine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazine derivative is typically a boronic acid or ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thiophene-2-sulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Thiophene-2-sulfonyl)piperazin-1-yl]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The thiophene-2-sulfonyl group can form strong interactions with protein active sites, while the piperazine and pyrazine rings can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
2-[4-(Thiophene-2-sulfonyl)-piperazin-1-yl]-ethanol: A related compound with a similar thiophene-2-sulfonyl piperazine structure but different functional groups.
Uniqueness
2-[4-(Thiophene-2-sulfonyl)piperazin-1-yl]pyrazine is unique due to its combination of a pyrazine ring with a thiophene-2-sulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-20(18,12-2-1-9-19-12)16-7-5-15(6-8-16)11-10-13-3-4-14-11/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCINRODBBIUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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